Tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate
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Overview
Description
Tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate is an organic compound with the molecular formula C₁₁H₂₀N₂O₂. It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is often used in the preparation of various pharmaceuticals and chemical intermediates .
Mechanism of Action
Target of Action
It is used in the preparation of triazolopyridines , which are known to interact with various targets in the central nervous system and are used for the treatment or prevention of neurological and psychiatric disorders .
Mode of Action
Given its use in the synthesis of triazolopyridines , it can be inferred that it may interact with its targets in a manner similar to these compounds.
Biochemical Pathways
As it is used in the synthesis of triazolopyridines , it may be involved in the biochemical pathways associated with these compounds, which are known to have effects on the central nervous system.
Result of Action
Given its use in the synthesis of triazolopyridines , it can be inferred that it may have similar effects to these compounds, which are known to have effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate typically involves the reaction of tert-butyl alcohol with 4,7-diazaspiro[2.5]octane-7-carboxylic acid. This reaction is generally carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. An acid catalyst is often used to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate
- 4,7-Diazaspiro[2.5]octane dihydrochloride
- Tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride
Uniqueness
This compound is unique due to its specific spiro structure and the presence of both tert-butyl and diazaspiro groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Biological Activity
Tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate (CAS No. 886766-28-5) is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, research findings, and case studies.
- Molecular Formula : C11H20N2O2
- Molecular Weight : 212.29 g/mol
- Structure : The compound features a spirocyclic structure that contributes to its unique biological properties.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Spirocyclic Core : This can be achieved through cyclization reactions involving suitable precursors such as diamines and diesters.
- Introduction of the tert-butyl Group : The carboxyl group is protected using tert-butyl chloroformate under basic conditions.
The yield for these reactions can vary, with reported yields around 31% under specific conditions using cesium hydroxide in dimethyl sulfoxide at elevated temperatures .
Biological Activity
This compound has been investigated for various biological activities:
- Neurological and Psychiatric Disorders : It is utilized in the preparation of triazolopyridines, which are being studied for their potential to treat neurological and psychiatric disorders .
- Protein Kinase Inhibition : The compound has shown promise as an inhibitor of protein tyrosine kinases, specifically targeting mutant forms associated with certain cancers. For instance, it has been linked to the development of inhibitors for the PDGFRA and KIT kinases, which are implicated in gastrointestinal stromal tumors (GISTs) and systemic mastocytosis .
Case Studies
- Inhibition Studies : Research indicates that derivatives of this compound exhibit selective inhibition against specific kinases involved in tumor growth. For example, compounds derived from this structure have demonstrated half-maximal inhibitory concentration (IC50) values in the subnanomolar range against certain mutant kinases .
- Therapeutic Applications : In preclinical models, derivatives have been shown to effectively reduce tumor size in GIST models harboring PDGFRA mutations. These findings support further investigation into their clinical applications as targeted therapies.
Comparative Analysis
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
This compound | C11H20N2O2 | Inhibitor of PDGFRA and KIT kinases |
Avapritinib | C22H23N5O | Targeted therapy for GIST with PDGFRA mutations |
Imatinib | C29H31N7O3S | Broad-spectrum kinase inhibitor |
Properties
IUPAC Name |
tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-6-12-11(8-13)4-5-11/h12H,4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKCYKIJWLFVDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2(C1)CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677561 |
Source
|
Record name | tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886766-28-5 |
Source
|
Record name | tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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